5-bromo-1H-indazole-4-carbaldehyde
Overview
Description
5-Bromo-1H-indazole-4-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the 5th position and an aldehyde group at the 4th position of the indazole ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Indazole-containing compounds, which include 5-bromo-1h-indazole-4-carbaldehyde, have a wide variety of medicinal applications . They are key components to functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Indazole derivatives have been known to interact with their targets through various mechanisms . For instance, some indazole compounds can inhibit cell growth, acting as effective agents against certain types of cancer . The interaction of this compound with its targets and the resulting changes would need further investigation for a definitive understanding.
Biochemical Pathways
Indazole derivatives are known to impact a diverse range of biochemical pathways due to their broad spectrum of biological activities
Result of Action
Indazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antibacterial effects
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific substitutions on the indazole ring .
Cellular Effects
Indazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H-indazole-4-carbaldehyde typically involves the bromination of indazole derivatives followed by formylation. One common method includes the bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The resulting 5-bromo-1H-indazole is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with different nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: 5-bromo-1H-indazole-4-carboxylic acid.
Reduction: 5-bromo-1H-indazole-4-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1H-indazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indazole derivatives have shown potential as inhibitors of various enzymes and receptors, making them valuable in drug discovery and development.
Comparison with Similar Compounds
- 5-Bromoindole-3-carboxaldehyde
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 5-Bromo-1H-indazole-3-carbaldehyde
Comparison: 5-Bromo-1H-indazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activitySimilarly, the presence of the bromine atom at different positions in related compounds can significantly influence their properties and uses .
Properties
IUPAC Name |
5-bromo-1H-indazole-4-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-1-2-8-5(3-10-11-8)6(7)4-12/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTBNDOSEFBISV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)C=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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